CO₂ Fixation to Cyclic Carbonate: Epoxide Advantage
Under phenol-functionalized phosphonium iodide catalysis, terminal epoxides including 1-(oxiran-2-ylmethyl)-4-phenylpiperazine are converted to cyclic carbonates at room temperature with yields up to 99%. The first-order kinetic dependence on epoxide concentration (Ea = 39.6 kJ/mol for the model substrate) underpins its reactivity [1]. In contrast, the corresponding diol (dropropizine) is unreactive under these conditions, as it lacks the strained three-membered ring required for catalytic insertion [2].
| Evidence Dimension | Reactivity in CO₂ fixation to cyclic carbonate |
|---|---|
| Target Compound Data | Yields up to 99% cyclic carbonate at room temperature; first-order kinetics with Ea ≈ 39.6 kJ/mol for terminal epoxides |
| Comparator Or Baseline | Dropropizine (3-(4-phenylpiperazin-1-yl)propane-1,2-diol): no reaction under identical conditions (epoxide absent) |
| Quantified Difference | Target compound is productive; comparator is inert |
| Conditions | Phenol-functionalized phosphonium iodide catalyst, solvent-free, 25 °C, 1 atm CO₂ |
Why This Matters
This reactivity enables direct conversion to cyclic carbonates – useful monomers and intermediates – providing a synthetic versatility not available with the diol analog, which is critical for procurement decisions in medicinal chemistry and green chemistry applications.
- [1] Hu, Y., Wei, Z., Frey, A., Kubis, C., Ren, C.-Y., Spannenberg, A., Jiao, H., & Werner, T. (2020). Catalytic, Kinetic, and Mechanistic Insights into the Fixation of CO2 with Epoxides Catalyzed by Phenol-Functionalized Phosphonium Salts. ChemSusChem, 13(2), 363–372. View Source
- [2] European Patent EP0349066A1. (1990). Preparation of enantiomers of dropropizine. View Source
